Enhanced Acidity (pKa) of the 4,5-Diol System Compared to the 4,6-Diol Isomer
The predicted acid dissociation constant (pKa) of 6-Aminobenzofuran-4,5-diol is 7.87 ± 0.50 . This is significantly lower than the predicted pKa of 9.68 ± 0.20 for the structurally similar 2,3-dihydrobenzofuran-4,6-diol isomer . The difference of 1.81 pKa units indicates that the target compound exists in a substantially more ionized state at physiological pH (7.4), which can critically influence its solubility, membrane permeability, and binding interactions in biological assays.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | 7.87 ± 0.50 |
| Comparator Or Baseline | 2,3-dihydrobenzofuran-4,6-diol (CAS 412020-97-4), pKa 9.68 ± 0.20 |
| Quantified Difference | ΔpKa = -1.81 |
| Conditions | Predicted values from ChemicalBook database; method of prediction not specified in source |
Why This Matters
The selection of a compound with a lower pKa can be crucial for applications where ionization at a specific pH is required, such as in the development of water-soluble probes or drugs targeting specific cellular compartments.
